N,N'-Bis(methoxymethyl)thiourea
Overview
Description
N,N’-Bis(methoxymethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom This compound is characterized by the presence of two methoxymethyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(methoxymethyl)thiourea can be synthesized through the catalytic cycloaminomethylation of ureas and thioureas with N,N-bis(methoxymethyl)alkanamines. This reaction typically involves the use of catalysts such as samarium chloride hexahydrate (SmCl3·6H2O) under specific conditions. For instance, the reaction can be carried out in a mixture of chloroform and ethanol (1:2 by volume) at 60°C for 6 hours .
Industrial Production Methods
While detailed industrial production methods for N,N’-Bis(methoxymethyl)thiourea are not extensively documented, the general approach involves the use of scalable and efficient catalytic processes. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(methoxymethyl)thiourea undergoes various chemical reactions, including:
Cycloaminomethylation: This reaction involves the formation of cyclic compounds through the interaction of N,N’-Bis(methoxymethyl)thiourea with other reagents.
Substitution Reactions: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Catalysts: Samarium chloride hexahydrate (SmCl3·6H2O) is commonly used in cycloaminomethylation reactions.
Solvents: Chloroform and ethanol mixtures are often employed as solvents.
Temperature: Reactions are typically conducted at elevated temperatures, such as 60°C.
Major Products
The major products formed from these reactions include substituted triazinan-2-ones, triazinane-2-thiones, and hexahydro-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8(1H,5H)-diones .
Scientific Research Applications
N,N’-Bis(methoxymethyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is utilized in the production of pesticides, fuel bioprotectors, and lubricating oils.
Mechanism of Action
The mechanism of action of N,N’-Bis(methoxymethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)thiourea: Similar in structure but with hydroxymethyl groups instead of methoxymethyl groups.
N,N’-Bis(methoxymethyl)urea: Similar but with an oxygen atom instead of sulfur.
Uniqueness
N,N’-Bis(methoxymethyl)thiourea is unique due to its specific methoxymethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,3-bis(methoxymethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-8-3-6-5(10)7-4-9-2/h3-4H2,1-2H3,(H2,6,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIFTYSOZMSIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=S)NCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068679 | |
Record name | N,N'-Bis(methoxymethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51872-26-5 | |
Record name | N,N′-Bis(methoxymethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51872-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N,N'-bis(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051872265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N,N'-bis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(methoxymethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-[bis(methoxymethyl)]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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